molecular formula C4H7N3O3S B2877159 5-amino-1-methanesulfonyl-1H-pyrazol-3-ol CAS No. 850026-06-1

5-amino-1-methanesulfonyl-1H-pyrazol-3-ol

Cat. No.: B2877159
CAS No.: 850026-06-1
M. Wt: 177.18
InChI Key: SCFWYENARVXQPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “5-amino-1-methanesulfonyl-1H-pyrazol-3-ol”, there are general methods for synthesizing 5-amino-pyrazoles. For instance, one method involves the oxidation of β-bromo-α-(ethylsulfanyl)cinnamonitriles with H2O2 to form β-bromo-α-(ethylsulfinyl)cinnamonitriles. These are then treated with hydrazine hydrate or methylhydrazine followed by hydrochloric acid hydrolysis to yield 5-amino-pyrazoles .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The reactivity of substituted ethyl 5-aminopyrazole-4-carboxylates with methanesulfonyl chloride leads to the formation of substituted ethyl 5-[bis(methylsufonyl)amino]-1H.-pyrazole-4-carboxylates. These intermediates are pivotal in the synthesis of new heterocyclic compounds like pyrazolo[3,4-c][1,2]thiazin-4(3H)-one 2,2-dioxides, which have potential applications in various chemical and pharmaceutical research areas (Coppo & Fawzi, 1997).

Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase

The structural framework of "5-amino-1-methanesulfonyl-1H-pyrazol-3-ol" derivatives is utilized in the design of novel cyclooxygenase-2 (COX-2)/5-lipoxygenase (5-LOX) inhibitory anti-inflammatory agents. These compounds exhibit dual selective COX-2/5-LOX inhibitory activities, presenting a promising approach for the development of new anti-inflammatory drugs (Chowdhury et al., 2009).

Regioselective N-Mesylation

The compound serves as a key intermediate in regioselective N-mesylation processes. This selective mesylation is crucial for differentiating amino groups within a molecule, especially in molecules with both primary and secondary amino groups, where mesylation occurs selectively at the primary amino group. This specificity is vital for the synthesis of complex molecules with precise functional group positioning (Kim et al., 1999).

Insecticidal Activity

Derivatives of "this compound" have been used to design novel pyrazole methanesulfonates with significant insecticidal activity. These compounds demonstrate low levels of acute mammalian toxicity, making them potential candidates for safer insecticidal agents (Finkelstein & Strock, 1997).

Antimicrobial Agents

The chemical framework of "this compound" is integral in synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives with antimicrobial activities. Some derivatives have shown activity exceeding that of reference drugs, highlighting the compound's potential in developing new antimicrobial agents (Alsaedi et al., 2019).

Safety and Hazards

The safety data sheet for a related compound, 5-Amino-1-methyl-1H-pyrazole, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing thoroughly after handling and wearing protective clothing and eye protection .

Mechanism of Action

Target of Action

The primary target of AKOS024627390 is the enzyme Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to substrates such as nicotinamide (NCA), pyridine, and related analogues . This enzyme is predominantly expressed in the liver, but significant levels are also present in other tissues, including adipose tissue, kidney, brain, lung, heart, and muscle .

Mode of Action

AKOS024627390 functions to block the activity of NNMT . By inhibiting this enzyme, it directly regulates the detoxification of endogenous and exogenous drugs/xenobiotics by the formation of methylated metabolic products . This inhibition can lead to changes in cell metabolism and energy balance, which can have various downstream effects.

Biochemical Pathways

The inhibition of NNMT by AKOS024627390 affects the methylation pathways in the body . Methylation is a crucial process in the body that influences a wide range of biochemical reactions. By inhibiting NNMT, AKOS024627390 can potentially alter the balance of these reactions, leading to various downstream effects.

Result of Action

The inhibition of NNMT by AKOS024627390 can lead to a variety of molecular and cellular effects. For example, it has been suggested that NNMT inhibition can lead to increased cell proliferation and progression in a variety of cancer cell lines . Additionally, NNMT expression has been reported to be upregulated in patients with Parkinson’s disease, which is suggested to be linked to the production of neurotoxins .

Biochemical Analysis

Cellular Effects

It has been found to regulate the activity of adipocytes, or fat cells, by promoting the conversion of white fat cells to metabolically active brown-like fat cells . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to inhibit the activity of the Nicotinamide N-Methyltransferase (NNMT) enzyme, which is linked to various metabolic disorders and obesity . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Some sources suggest a dosage of 50 mg to 150 mg once a day with food for 20-30 days before taking a break for 1-2 weeks .

Metabolic Pathways

It is known to modulate the NNMT enzyme, which plays a crucial role in metabolic health and muscle growth . This suggests that it may interact with enzymes or cofactors in metabolic pathways, potentially affecting metabolic flux or metabolite levels.

Transport and Distribution

It is known to have good cellular permeability , suggesting that it may interact with transporters or binding proteins and may have effects on its localization or accumulation.

Properties

IUPAC Name

3-amino-2-methylsulfonyl-1H-pyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O3S/c1-11(9,10)7-3(5)2-4(8)6-7/h2H,5H2,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFWYENARVXQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(=CC(=O)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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